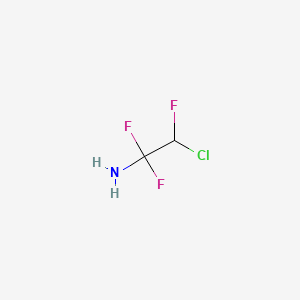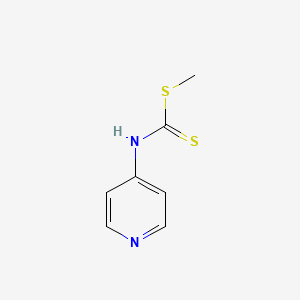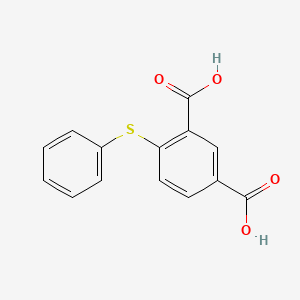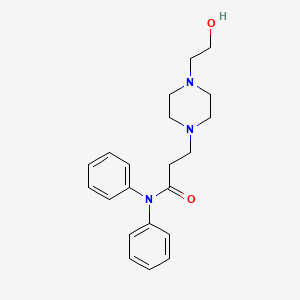
1-Piperazinepropionamide, N,N-diphenyl-4-(2-hydroxyethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinepropionamide, N,N-diphenyl-4-(2-hydroxyethyl)- is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a piperazine ring substituted with a diphenylpropionamide group and a hydroxyethyl group.
Preparation Methods
The synthesis of 1-Piperazinepropionamide, N,N-diphenyl-4-(2-hydroxyethyl)- can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Subsequent deprotection and selective intramolecular cyclization yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
1-Piperazinepropionamide, N,N-diphenyl-4-(2-hydroxyethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohols.
Scientific Research Applications
1-Piperazinepropionamide, N,N-diphenyl-4-(2-hydroxyethyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-Piperazinepropionamide, N,N-diphenyl-4-(2-hydroxyethyl)- involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors and enzymes, modulating their activity. The diphenylpropionamide group enhances the compound’s binding affinity and specificity towards these targets. The hydroxyethyl group may also play a role in the compound’s solubility and bioavailability .
Comparison with Similar Compounds
1-Piperazinepropionamide, N,N-diphenyl-4-(2-hydroxyethyl)- can be compared with other piperazine derivatives such as:
Trimetazidine: Used in the treatment of angina pectoris.
Ranolazine: Used for chronic angina.
Aripiprazole: An antipsychotic medication.
Properties
CAS No. |
52849-87-3 |
|---|---|
Molecular Formula |
C21H27N3O2 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
3-[4-(2-hydroxyethyl)piperazin-1-yl]-N,N-diphenylpropanamide |
InChI |
InChI=1S/C21H27N3O2/c25-18-17-23-15-13-22(14-16-23)12-11-21(26)24(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,25H,11-18H2 |
InChI Key |
OKUBTROXQSDBAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


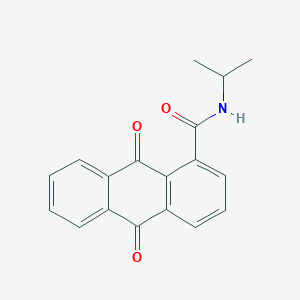
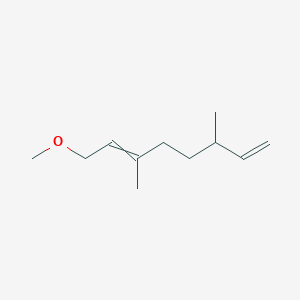
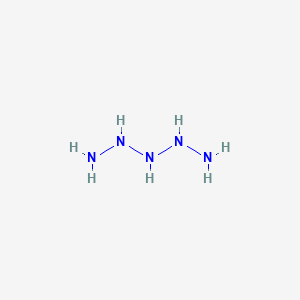
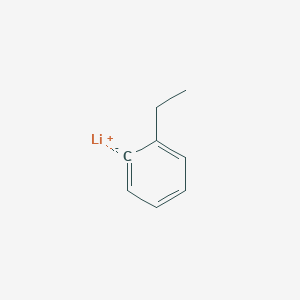
![3-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B14656330.png)
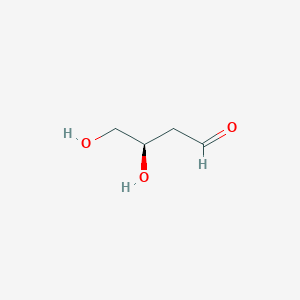
![1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis[2,6-dichloro-4-(trifluoromethyl)benzene]](/img/structure/B14656339.png)
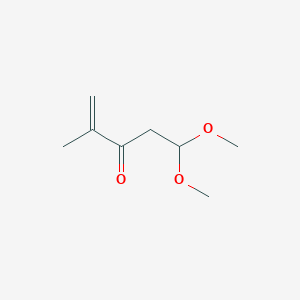
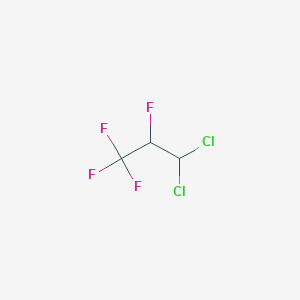
![6-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14656366.png)
